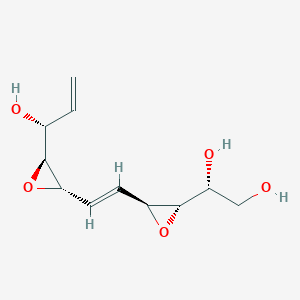
Depdecin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Depdecin is a polyketide that is depudecin with a methyl hydrogen substituted with a hydroxy group. It has a role as a metabolite. It is a polyketide and an epoxide. It derives from a depudecin.
Aplicaciones Científicas De Investigación
Anticancer Applications
One of the primary applications of Depdecin is its anticancer properties. Research has shown that compounds with high antioxidant capacities, including this compound, can inhibit the proliferation of cancer cells.
Case Study: In Vitro Studies
- Cell Lines Used : HeLa (cervical cancer) and Caco-2 (colorectal cancer).
- Methodology : Extracts were obtained using maceration with solvents of varying polarity, followed by DPPH assays to assess antioxidant activity.
- Findings :
- The aqueous extract of Terminalia ferdinandiana exhibited an IC50 value of 172 µg/mL against HeLa cells and 27 µg/mL against Caco-2 cells, indicating significant antiproliferative activity.
- Other extracts also demonstrated promising results, with IC50 values below 1000 µg/mL for several plant species, suggesting potential for further development in cancer therapies .
Antioxidant Properties
This compound's role as an antioxidant is crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals can be leveraged in therapeutic contexts.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Terminalia ferdinandiana | 172 | 27 |
| Syzygium australe | 128 | 43 |
| Kakadu Plum | <1000 | <1000 |
Neurological Applications
Recent studies suggest that compounds like this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Research Insights
- Mechanism : The modulation of cellular redox states by antioxidants can protect against neuronal damage.
- Potential : Future studies could explore the impact of this compound on diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a significant role .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy, particularly in the context of chronic inflammatory diseases.
Clinical Relevance
- Application : this compound may be beneficial in treating conditions like rheumatoid arthritis, where inflammation is a key factor.
- Research Findings : Extracts from plants containing this compound have shown inhibitory effects on inflammatory markers in vitro, suggesting potential for clinical application .
Safety and Toxicity Assessments
Understanding the safety profile of this compound is essential for its application in clinical settings.
Toxicity Studies
Propiedades
Fórmula molecular |
C11H16O5 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyprop-2-enyl]oxiran-2-yl]ethenyl]oxiran-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C11H16O5/c1-2-6(13)10-8(15-10)3-4-9-11(16-9)7(14)5-12/h2-4,6-14H,1,5H2/b4-3+/t6-,7-,8+,9+,10+,11+/m1/s1 |
Clave InChI |
WWAQOPQUSWZTHG-SHEFQFEDSA-N |
SMILES |
C=CC(C1C(O1)C=CC2C(O2)C(CO)O)O |
SMILES isomérico |
C=C[C@H]([C@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](CO)O)O |
SMILES canónico |
C=CC(C1C(O1)C=CC2C(O2)C(CO)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















